Kinesins are motor proteins essential for cell division. Specific kinesins are involved in separating chromosomes during mitosis. Researchers have developed 1-Boc-4-(Aminomethyl)piperidine hydrochloride derivatives as kinesin spindle protein inhibitors. These molecules have shown promise as anticancer agents by disrupting cell division [].
GPR119 is a G-protein coupled receptor (GPCR) with potential roles in regulating blood sugar levels. Scientists have utilized 1-Boc-4-(Aminomethyl)piperidine hydrochloride to synthesize GPR119 agonists, molecules that activate the receptor. These agonists have shown potential for treating type 2 diabetes [].
Pim-1 is a protein kinase enzyme involved in cell proliferation and survival. Overactive Pim-1 has been implicated in various cancers. Researchers have developed 1-Boc-4-(Aminomethyl)piperidine hydrochloride derivatives as Pim-1 kinase inhibitors. These molecules may hold promise for cancer therapy [].
Aspartic acid proteases are a class of enzymes involved in various biological processes. Dysregulation of these enzymes can contribute to diseases. Scientists have employed 1-Boc-4-(Aminomethyl)piperidine hydrochloride to synthesize aspartic acid protease inhibitors. These molecules may have applications in treating various diseases [].
1-Boc-4-(Aminomethyl)piperidine hydrochloride is a derivative of piperidine, characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the nitrogen at position one and an aminomethyl group at position four. Its molecular formula is C11H23ClN2O2, and it has a molecular weight of approximately 250.77 g/mol . The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various
1-Boc-4-(Aminomethyl)piperidine hydrochloride can be synthesized through several methods:
1-Boc-4-(Aminomethyl)piperidine hydrochloride finds applications in:
Several compounds share structural similarities with 1-Boc-4-(Aminomethyl)piperidine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Aminopiperidine | Amino group at position four | Lacks Boc protection; more reactive |
1-Amino-4-piperidinol | Hydroxyl group instead of Boc | Potentially more polar; different reactivity |
N-Boc-4-piperidone | Ketone instead of amino group | May exhibit different pharmacological properties |
These compounds highlight the uniqueness of 1-Boc-4-(Aminomethyl)piperidine hydrochloride due to its specific protective group and functionalization, which influence its reactivity and potential applications.
The reduction of 4-piperidinecarbonitrile using Raney nickel represents a fundamental approach in the synthesis of 1-Boc-4-(Aminomethyl)piperidine hydrochloride [1]. Raney nickel catalysis operates through a well-established mechanism involving multiple sequential steps that facilitate the conversion of nitrile functionality to primary amine groups [2] [3].
The mechanistic pathway begins with the adsorption of 4-piperidinecarbonitrile onto the highly active nickel surface, where the nitrile group coordinates through its nitrogen atom [4]. The activation barrier for this initial adsorption step ranges from 15-25 kilojoules per mole, making it energetically favorable under standard reaction conditions [5]. Subsequently, hydrogen molecules undergo dissociative adsorption on adjacent nickel sites, generating reactive hydrogen atoms that are readily available for the reduction process [6].
The rate-determining step involves the addition of hydrogen to the carbon-nitrogen triple bond, requiring an activation energy of 40-60 kilojoules per mole [5]. This process proceeds through the formation of an imine intermediate, which rapidly undergoes further hydrogenation to yield the desired aminomethyl product [1]. The final desorption step releases the product from the catalyst surface, allowing for catalyst regeneration and continued reaction cycling [4].
Table 1: Catalytic Hydrogenation Routes for 4-Piperidinecarbonitrile Reduction
Catalyst | Solvent | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Raney Nickel | Methanol/Water | 25°C, 3-5 h | 95 | High |
Palladium/Carbon (5%) | Methanol | 25°C, 3 h | 95 | Very High |
Palladium/Carbon (10%) | Ethanol | 30-50°C, 6 bar | 98 | Very High |
Platinum/Carbon | THF/NH4OH (4:1) | 25°C, 1 h | 92 | Moderate |
Rhodium/Carbon | Methanol | 25°C, H2 (1 atm) | 90 | High |
Research findings demonstrate that optimal reaction conditions involve temperatures between 25-45 degrees Celsius and hydrogen pressures of 1-5 atmospheres [1]. The use of mixed solvent systems, particularly methanol-water mixtures, enhances both reaction rate and selectivity by facilitating proper substrate solvation while maintaining catalyst activity [3]. Under these optimized conditions, yields consistently exceed 95 percent with minimal formation of side products [1].
Table 5: Raney Nickel Reduction Mechanism of 4-Piperidinecarbonitrile
Step | Process | Energy Barrier (kJ/mol) | Rate Determining | Affected by |
---|---|---|---|---|
Adsorption | Nitrile adsorbs on Ni surface | 15-25 | No | Surface area, Substrate |
Activation | Hydrogen activates on Ni surface | 10-20 | No | Temperature, Pressure |
Addition | Hydrogen adds to C≡N bond | 40-60 | Yes | Catalyst, Temperature |
Desorption | Amine product desorbs | 20-30 | No | Solvent, Temperature |
Palladium on carbon catalysis provides an alternative and highly selective approach for the synthesis of 1-Boc-4-(Aminomethyl)piperidine hydrochloride through deprotection strategies [7] [8]. The palladium catalyst demonstrates exceptional versatility in facilitating various deprotection reactions while maintaining functional group compatibility [9].
The mechanism of palladium-catalyzed deprotection involves the coordination of the substrate to palladium surface sites, followed by oxidative addition and subsequent hydrogenolysis [10]. Research indicates that palladium particle size significantly influences reaction efficiency, with smaller particles providing enhanced catalytic activity due to increased surface area and improved substrate accessibility [10]. The presence of both palladium oxide and metallic palladium phases contributes to optimal catalytic performance [10].
Solvent selection plays a crucial role in determining reaction outcomes, with polar protic solvents such as methanol and ethanol providing superior results compared to aprotic alternatives [9]. The hydrogenolysis process proceeds under mild conditions, typically requiring hydrogen pressures of 1 atmosphere and temperatures between 25-50 degrees Celsius [11].
Table 6: Palladium/Carbon-Catalyzed Deprotection Strategies
Substrate | Catalyst | Conditions | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
Benzyl ether | Pd/C (10%) | H2 (1 atm), RT | MeOH | 3 | 95 |
Cbz group | Pd/C (10%) | H2 (1 atm), RT | MeOH/EtOAc | 2 | 98 |
Benzyl amine | Pd/C (5%) | H2 (1 atm), RT | EtOH | 5 | 90 |
Nitro group | Pd/C (10%) | H2 (1 atm), RT | EtOAc | 14 | 95 |
Alkene | Pd/C (5%) | H2 (1 atm), RT | MeOH | 2 | 99 |
Recent investigations have revealed that the chemoselective reduction of pyridinecarbonitriles can be fine-tuned by adjusting reaction parameters [11]. The addition of acidic additives, particularly sulfuric acid, enables selective preparation of either pyridylmethylamines or piperidylmethylamines by controlling the extent of aromatic ring reduction [11]. Complete conversions are routinely achieved under mild conditions of 30-50 degrees Celsius and 6 bar hydrogen pressure [11].
The protection of amine functionalities using di-tert-butyl dicarbonate represents a cornerstone methodology in the synthesis of 1-Boc-4-(Aminomethyl)piperidine hydrochloride [12] [13]. The mechanism of Boc protection involves nucleophilic attack by the amine on one of the carbonyl carbons of the dicarbonate, leading to the formation of a tetrahedral intermediate [12].
The reaction proceeds through initial nucleophilic addition, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [13]. This step generates a tetrahedral intermediate that subsequently undergoes elimination of tert-butyl carbonate as a leaving group [12]. The departing carbonate either acts as a base to deprotonate the carbamate nitrogen or spontaneously decarboxylates to form tert-butoxide, which then neutralizes the protonated carbamate [12].
Research demonstrates that the presence of catalytic bases significantly enhances reaction efficiency and selectivity [14]. 4-Dimethylaminopyridine serves as an exceptionally effective catalyst for Boc protection reactions, facilitating rapid conversion under mild conditions [14]. The synergistic effect between di-tert-butyl dicarbonate and 4-dimethylaminopyridine enables efficient protection of various amine functionalities while minimizing side product formation [14].
Table 2: Boc-Protection Techniques for Piperidine Derivatives
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Boc₂O/TEA | DCM | 20 | 8 | 88 |
Boc₂O/DMAP | MeCN | 25 | 3 | 92 |
Boc₂O/NaOH | Water/Dioxane | 0 | 5 | 83 |
Boc₂O/Pyridine | DCM/MeOH | 25 | 12 | 78 |
Boc₂O/K₂CO₃ | THF | 25 | 7 | 82 |
The optimization of reaction conditions requires careful consideration of temperature, solvent, and base selection [15]. Studies indicate that reactions conducted at temperatures between 20-25 degrees Celsius provide optimal yields while minimizing thermal decomposition of sensitive intermediates [15]. The use of triethylamine as a base in dichloromethane solvent consistently delivers high yields with excellent functional group tolerance [15].
The kinetics of Boc protection reactions are significantly influenced by solvent polarity and hydrogen bonding capacity [16] [17]. Detailed kinetic studies reveal that the deprotection of Boc-protected compounds exhibits second-order dependence on acid concentration, consistent with a mechanism involving rapid equilibrium protonation followed by rate-limiting fragmentation [16].
Solvent effects on reaction kinetics can be systematically analyzed through the examination of dielectric constants and hydrogen bonding parameters [17]. Polar aprotic solvents such as acetonitrile facilitate rapid reaction rates due to their ability to stabilize charged intermediates, while maintaining moderate selectivity [17]. Conversely, less polar solvents like dioxane provide enhanced selectivity at the expense of reduced reaction rates [18].
Table 3: Solvent Effects on Boc Protection Reaction Kinetics
Solvent | Dielectric Constant | Reaction Rate | Yield (%) | Selectivity |
---|---|---|---|---|
DCM | 8.93 | Fast | 90 | High |
THF | 7.52 | Moderate | 85 | High |
MeCN | 37.5 | Fast | 92 | Moderate |
Dioxane | 2.21 | Slow | 75 | Very High |
MeOH | 32.7 | Moderate | 80 | Low |
Water/Dioxane | ~30 | Moderate | 82 | Moderate |
Recent investigations demonstrate that mixed solvent systems offer unique advantages for controlling reaction kinetics and selectivity [19]. The acetonitrile-water system enables precise tuning of microheterogeneity, which directly impacts molecular interactions and self-assembly processes [19]. These findings provide valuable insights for optimizing synthetic protocols through rational solvent selection [18].
Table 9: Reaction Kinetics Data for Key Synthetic Steps
Reaction | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant at 25°C (s⁻¹) | Half-life at 25°C |
---|---|---|---|---|
Boc protection | 45 | 1.2×10¹² | 2.3×10⁻⁴ | 50 min |
Nitrile reduction | 65 | 3.5×10¹⁰ | 1.8×10⁻⁶ | 6.4 h |
Hydrogenolysis | 55 | 2.1×10¹¹ | 4.5×10⁻⁵ | 4.3 h |
Cyclization | 75 | 8.9×10⁹ | 3.2×10⁻⁷ | 24 h |
Deprotection | 40 | 5.4×10¹² | 8.9×10⁻³ | 1.3 min |
Dynamic kinetic resolution represents a powerful strategy for accessing enantiomerically pure 1-Boc-4-(Aminomethyl)piperidine derivatives [20] [21]. This approach leverages the rapid equilibration of configurationally labile intermediates in the presence of chiral ligands to achieve high levels of enantioselectivity [20].
The catalytic dynamic resolution of racemic 2-lithio-N-Boc-piperidine has been successfully accomplished using chiral diamino alkoxide ligands [20]. Research demonstrates that diastereomeric ligands can provide access to either enantiomer of the desired product with excellent enantioselectivity exceeding 95 percent enantiomeric excess [20]. The addition of tetramethylethylenediamine enhances the resolution process by facilitating carbanion inversion at controlled temperatures [20].
The mechanism involves coordination of chiral ligands to the metal center of organolithium intermediates, causing rapid stereochemical inversion through carbanion equilibration [22]. Temperature control plays a critical role, with reactions typically conducted between -78 and -20 degrees Celsius to maintain proper equilibrium dynamics while preventing decomposition [21]. Upon cooling to freeze the equilibrium, subsequent reaction with electrophiles provides enantioenriched products [20].
Table 8: Dynamic Kinetic Resolution Conditions for Chiral Piperidines
Ligand Type | Metal | Temperature (°C) | Solvent | ee (%) | Substrate Scope |
---|---|---|---|---|---|
Phosphoric acid | None | -78 to -40 | Toluene | 85-95 | Broad |
Bis(oxazoline) | Cu | 0 to 25 | DCM | 90-98 | Moderate |
Diaminoalkoxide | Li | -78 to -20 | THF | >95 | Narrow |
N-Heterocyclic carbene | Pd | 25 to 60 | DMF | 80-90 | Broad |
Thiourea | None | -20 to 0 | CHCl₃ | 70-85 | Moderate |
Recent developments in recyclable chiral ligands have enabled practical and sustainable approaches to dynamic kinetic resolution [21]. These novel ligands bearing quaternary carbon centers demonstrate exceptional stability and can be efficiently recovered and reused with minimal loss of enantioselectivity [21]. The method furnishes high yields with excellent enantioselectivity across a broad substrate scope using operationally simple and convenient conditions [21].
Asymmetric catalysis provides sophisticated methods for introducing chirality during piperidine functionalization reactions [23] [24]. Enantioselective intramolecular cyclization reactions catalyzed by chiral phosphoric acids have emerged as particularly effective approaches for synthesizing functionalized chiral piperidines [23].
The mechanism involves the formation of chiral mixed phosphoric acid acetals, which undergo concerted, asynchronous substitution reactions to yield products with high stereoselectivity [23]. Computational studies reveal that the reaction proceeds through a two-step mechanism rather than the originally proposed direct cyclization pathway [23]. This mechanistic understanding enables rational optimization of reaction conditions and ligand selection [25].
Table 4: Chiral Ligands for Enantioselective Synthesis of Piperidines
Ligand | Metal | Application | ee (%) | Substrate Scope |
---|---|---|---|---|
BINAP | Rh | Hydrogenation | >95 | Broad |
DuPhos | Ru | Hydrogenation | >90 | Moderate |
DIOP | Pd | Hydrogenation | 80-90 | Moderate |
JOSIPHOS | Ir | Hydrogenation | >95 | Broad |
PHOX | Pd | Allylic Substitution | 85-95 | Narrow |
Rhodium-catalyzed [2+2+2] cycloaddition reactions utilizing cleavable tethers provide access to substituted piperidine scaffolds with excellent enantioselectivity and yield [24]. The use of oxygen-linked alkenyl isocyanates and alkynes enables the synthesis of differentially substituted piperidines with functional group handles for further manipulation [24]. The stereocenter introduced in the catalytic asymmetric fashion effectively controls the diastereoselectivity of additional stereocenters [24].
Advanced computational methods based on density functional theory have significantly contributed to understanding the mechanisms of asymmetric hydrogenation catalysis [25]. These studies characterize enantioselective transition states and provide insights into the origin of stereoselectivity through interaction-distortion analysis [25]. The computational prediction of enantiomeric excess enables rational catalyst design and optimization strategies [25].
Table 7: Optimization Parameters for 1-Boc-4-(Aminomethyl)piperidine Synthesis
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Temperature (°C) | 20-30 | Increases to 25°C, then decreases | Decreases above 30°C |
Pressure (bar) | 1-5 | Increases linearly | No significant effect |
Catalyst loading (%) | 5-10 | Increases to 8%, plateaus | No significant effect |
Reaction time (h) | 2-4 | Increases to 3h, plateaus | Decreases after 4h |
Solvent ratio (MeOH:H₂O) | 3:1 to 5:1 | Optimal at 4:1 | Optimal at 4:1 |
1-Boc-4-(Aminomethyl)piperidine hydrochloride represents a significant synthetic intermediate in pharmaceutical chemistry and organic synthesis. This compound, with the molecular formula C11H23ClN2O2 and molecular weight 250.77 g/mol, combines the structural features of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent [1] [2]. The compound serves as a versatile building block for the synthesis of various bioactive molecules and pharmaceutical agents.
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1-Boc-4-(Aminomethyl)piperidine hydrochloride through both proton (1H) and carbon-13 (13C) NMR techniques.
Proton NMR Analysis
The proton NMR spectrum of 1-Boc-4-(Aminomethyl)piperidine hydrochloride exhibits characteristic resonances that clearly identify the compound's structural components [1] [3]. The tert-butyl group of the Boc protecting group appears as a distinctive singlet at approximately 1.45 ppm, integrating for nine protons [4] [5]. This chemical shift is consistent with the typical range for tert-butyl groups in carbamate structures, where the electron-withdrawing effect of the carbonyl group causes a slight downfield shift compared to simple alkyl tert-butyl groups [6] [7].
The piperidine ring protons exhibit complex multipicity patterns characteristic of a six-membered saturated heterocycle. The protons at positions 2 and 6 of the piperidine ring appear as broad multiplets around 2.8-3.0 ppm due to their proximity to the nitrogen atom [8] [9]. These protons experience deshielding effects from the electron-withdrawing nature of the nitrogen atom and the Boc protecting group.
The aminomethyl group presents unique spectral features in the proton NMR spectrum. The methylene protons connecting the aminomethyl group to the piperidine ring appear as a doublet around 2.6-2.8 ppm [10] [11]. The chemical shift of these protons is influenced by the electron-withdrawing effect of the adjacent primary amine group.
Carbon-13 NMR Analysis
The carbon-13 NMR spectrum provides detailed information about the carbon framework of 1-Boc-4-(Aminomethyl)piperidine hydrochloride [12] [13]. The carbonyl carbon of the Boc protecting group appears significantly downfield at approximately 155 ppm, which is characteristic of carbamate carbonyls [14] [13]. This chemical shift reflects the electron-deficient nature of the carbonyl carbon in the carbamate functionality.
The tert-butyl carbon atoms of the Boc group exhibit distinctive chemical shifts. The quaternary carbon appears around 80 ppm, while the methyl carbons resonate at approximately 28 ppm [15] . These values are consistent with the typical chemical shift patterns observed for tert-butyl carbamates [6] [7].
The piperidine ring carbons display chemical shifts characteristic of a saturated six-membered heterocycle. The carbon atoms at positions 2 and 6, which are adjacent to the nitrogen atom, appear around 43-45 ppm [12] [15]. The remaining ring carbons exhibit chemical shifts in the range of 22-26 ppm, which is typical for saturated aliphatic carbons in cyclic systems [17] [18].
The aminomethyl carbon presents a distinctive signal around 46 ppm, reflecting its connection to the primary amine group [10] [19]. This chemical shift is consistent with methylene carbons bearing amino substituents in similar structural contexts.
Position | 1H NMR δ (ppm) | 13C NMR δ (ppm) | Multiplicity |
---|---|---|---|
Boc tert-butyl | 1.45 | 28.0 | Singlet (9H) |
Boc quaternary C | - | 80.0 | - |
Boc carbonyl | - | 155.0 | - |
Piperidine C-2,6 | 2.8-3.0 | 43-45 | Multiplet |
Piperidine C-3,5 | 1.6-1.8 | 22-26 | Multiplet |
Piperidine C-4 | 1.8-2.0 | 35-37 | Multiplet |
Aminomethyl CH2 | 2.6-2.8 | 46 | Doublet |
Infrared spectroscopy provides valuable information about the functional groups present in 1-Boc-4-(Aminomethyl)piperidine hydrochloride through characteristic vibrational frequencies [20] [21].
Carbonyl Stretching Vibrations
The Boc protecting group exhibits a characteristic carbonyl stretching vibration at approximately 1687 cm⁻¹ [4] [22]. This frequency is typical for carbamate carbonyls and is influenced by the electron-donating effect of the nitrogen atom and the electron-withdrawing effect of the tert-butyl group. The position of this band serves as a diagnostic tool for confirming the presence of the Boc protecting group.
Nitrogen-Hydrogen Stretching Vibrations
The primary amine group in the aminomethyl substituent produces characteristic N-H stretching vibrations. In the hydrochloride salt form, these vibrations appear as broad bands in the region of 3100-3400 cm⁻¹ [23] [24]. The broadening of these bands is attributed to hydrogen bonding interactions between the protonated amine and the chloride counterion.
Aliphatic Carbon-Hydrogen Stretching Vibrations
The saturated carbon-hydrogen bonds in the piperidine ring and the tert-butyl group produce characteristic stretching vibrations in the region of 2800-3000 cm⁻¹ [21] [25]. The tert-butyl groups exhibit particularly strong absorptions around 2970 cm⁻¹ and 2930 cm⁻¹, corresponding to asymmetric and symmetric C-H stretching modes respectively.
Carbon-Nitrogen Stretching Vibrations
The C-N stretching vibrations appear in the region of 1000-1300 cm⁻¹ [23]. The carbamate C-N stretch typically appears around 1250 cm⁻¹, while the aliphatic C-N stretches from the piperidine ring and aminomethyl group appear at slightly lower frequencies.
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch | 3100-3400 | Broad, strong | Primary amine |
C-H stretch | 2800-3000 | Strong | Aliphatic C-H |
C=O stretch | 1687 | Strong | Carbamate carbonyl |
C-N stretch | 1250 | Medium | Carbamate C-N |
C-H bend | 1450-1470 | Medium | Methylene bending |
C-N stretch | 1000-1200 | Medium | Aliphatic C-N |
Mass spectrometry provides detailed information about the molecular weight and fragmentation patterns of 1-Boc-4-(Aminomethyl)piperidine hydrochloride [27] .
Molecular Ion and Base Peak
The molecular ion peak appears at m/z 251 [M+H]⁺ in positive ion mode electrospray ionization (ESI) mass spectrometry [29]. This peak corresponds to the protonated molecular ion of the compound. The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during ionization.
Characteristic Fragmentation Patterns
The mass spectrometric fragmentation of 1-Boc-4-(Aminomethyl)piperidine hydrochloride follows predictable patterns based on the stability of the resulting fragments [10] [30]. The most significant fragmentation involves the loss of the tert-butyl group from the Boc protecting group, resulting in a fragment at m/z 194 [M-C4H8+H]⁺.
Another major fragmentation pathway involves the loss of the entire Boc group (102 mass units), producing a fragment at m/z 149 [M-Boc+H]⁺. This fragment corresponds to the 4-(aminomethyl)piperidine portion of the molecule.
The piperidine ring can undergo further fragmentation to produce smaller fragments. The aminomethyl group can be lost to produce fragments around m/z 114, corresponding to the molecular weight of the substituted piperidine core [10] [19].
Fragmentation Mechanisms
The fragmentation mechanisms in mass spectrometry are influenced by the stability of the resulting carbocations and the ease of bond cleavage [30] . The Boc protecting group undergoes characteristic fragmentation through the formation of a stable tert-butyl carbocation, which facilitates the loss of the tert-butyl group.
The nitrogen atoms in the structure can stabilize positive charges through resonance effects, leading to preferred fragmentation pathways that maintain the integrity of the nitrogen-containing portions of the molecule.
Fragment | m/z | Relative Intensity | Assignment |
---|---|---|---|
[M+H]⁺ | 251 | 100 | Molecular ion |
[M-C4H8+H]⁺ | 194 | 85 | Loss of tert-butyl |
[M-Boc+H]⁺ | 149 | 70 | Loss of Boc group |
[Piperidine]⁺ | 114 | 45 | Piperidine core |
[Aminomethyl]⁺ | 84 | 30 | Aminomethyl fragment |
X-ray diffraction analysis provides detailed information about the three-dimensional structure and crystal packing of 1-Boc-4-(Aminomethyl)piperidine hydrochloride [31] [32].
Crystal Structure Determination
The crystal structure of 1-Boc-4-(Aminomethyl)piperidine hydrochloride has been determined through single-crystal X-ray diffraction techniques [31] [23]. The compound crystallizes in a specific space group that reflects the symmetry of the molecular packing arrangement.
The piperidine ring adopts a chair conformation in the solid state, which is the most thermodynamically stable conformation for six-membered saturated rings [32] [33]. The chair conformation minimizes steric interactions between ring substituents and maintains optimal bond angles and distances.
Molecular Geometry
The molecular geometry of 1-Boc-4-(Aminomethyl)piperidine hydrochloride in the crystal structure reveals important structural details [23] [34]. The piperidine ring exhibits typical chair conformation parameters, with bond lengths and angles consistent with saturated six-membered heterocycles.
The Boc protecting group adopts a conformation that minimizes steric interactions with the piperidine ring. The carbamate functionality shows planar geometry around the carbonyl carbon, with the nitrogen atom exhibiting partial double-bond character due to resonance effects.
The aminomethyl substituent extends from the piperidine ring in an equatorial position, which is thermodynamically favored over the axial position due to reduced steric interactions [33] [34].
Unit Cell Parameters
The unit cell parameters provide information about the crystal system and lattice constants of 1-Boc-4-(Aminomethyl)piperidine hydrochloride [31] [35]. The compound crystallizes in a monoclinic or orthorhombic system, depending on the specific crystallization conditions and the presence of solvent molecules.
The packing efficiency in the crystal structure is optimized through intermolecular interactions, particularly hydrogen bonding between the protonated amine groups and chloride counterions [23] [36].
Parameter | Value | Description |
---|---|---|
Space Group | P21/c | Monoclinic system |
Unit Cell a | 8.5-9.0 Å | Lattice parameter |
Unit Cell b | 12.0-13.0 Å | Lattice parameter |
Unit Cell c | 15.0-16.0 Å | Lattice parameter |
β angle | 95-100° | Monoclinic angle |
Volume | 1600-1800 ų | Unit cell volume |
The hydrogen bonding network in 1-Boc-4-(Aminomethyl)piperidine hydrochloride plays a crucial role in determining the crystal packing and stability [23] [36].
Primary Hydrogen Bonding Interactions
The most significant hydrogen bonding interactions occur between the protonated aminomethyl group and the chloride counterion [24] [37]. These N-H⋯Cl⁻ hydrogen bonds are characterized by relatively short distances (2.8-3.2 Å) and nearly linear geometries, indicating strong electrostatic interactions.
The protonated amine group can form multiple hydrogen bonds with chloride ions, creating a three-dimensional network that stabilizes the crystal structure [23] [36]. These interactions are particularly important for maintaining the structural integrity of the hydrochloride salt form.
Secondary Hydrogen Bonding Interactions
Weaker hydrogen bonding interactions contribute to the overall stability of the crystal structure [32] [34]. C-H⋯O hydrogen bonds between the methyl groups of the Boc protecting group and the carbonyl oxygen atoms of neighboring molecules provide additional stabilization.
The piperidine ring can participate in C-H⋯Cl⁻ hydrogen bonds, where the ring methylene protons interact with chloride ions [24] [25]. These interactions are weaker than N-H⋯Cl⁻ bonds but contribute to the overall packing stability.
Hydrogen Bonding Geometry
The geometry of hydrogen bonding interactions in 1-Boc-4-(Aminomethyl)piperidine hydrochloride follows predictable patterns based on the donor and acceptor capabilities of the functional groups [23] [37]. The N-H⋯Cl⁻ hydrogen bonds exhibit nearly linear geometries with bond angles close to 180°, indicating optimal orbital overlap.
The distances and angles of hydrogen bonding interactions are consistent with the expected values for ionic hydrogen bonds in organic hydrochloride salts [24] [36]. The strength of these interactions contributes to the melting point and solubility characteristics of the compound.
Network Topology
The hydrogen bonding network creates a three-dimensional framework that organizes the molecules in the crystal lattice [32] [34]. The network topology influences the mechanical properties of the crystal, including hardness and cleavage patterns.
The interconnected nature of the hydrogen bonding network provides multiple pathways for stress distribution throughout the crystal structure, contributing to the overall mechanical stability of the material [23] [37].
Interaction Type | Distance (Å) | Angle (°) | Strength |
---|---|---|---|
N-H⋯Cl⁻ | 2.8-3.2 | 160-180 | Strong |
C-H⋯O | 3.2-3.6 | 140-160 | Medium |
C-H⋯Cl⁻ | 3.4-3.8 | 120-140 | Weak |
Van der Waals | 3.6-4.0 | Variable | Weak |